molecular formula C11H16FNO B2662214 [4-Fluoro-2-(propoxymethyl)phenyl]methanamine CAS No. 1340335-51-4

[4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Cat. No. B2662214
M. Wt: 197.253
InChI Key: XVOAWAKIDJVJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-Fluoro-2-(propoxymethyl)phenyl]methanamine” is a synthetic compound . It has a CAS Number of 1340335-51-4 . The molecular weight of this compound is 197.25 . The IUPAC name for this compound is [4-fluoro-2-(propoxymethyl)phenyl]methanamine .


Molecular Structure Analysis

The InChI code for [4-Fluoro-2-(propoxymethyl)phenyl]methanamine is 1S/C11H16FNO/c1-2-5-14-8-10-6-11(12)4-3-9(10)7-13/h3-4,6H,2,5,7-8,13H2,1H3 . This code provides a specific textual representation of the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of [4-Fluoro-2-(propoxymethyl)phenyl]methanamine include a molecular weight of 197.25 .

Scientific Research Applications

Neuropharmacology

  • Serotonin Receptor Agonists : Novel derivatives, including similar compounds to [4-Fluoro-2-(propoxymethyl)phenyl]methanamine, have been designed as serotonin 5-HT1A receptor-biased agonists. They show potential as antidepressant drug candidates due to their ability to stimulate ERK1/2 phosphorylation in the brain and demonstrate antidepressant-like activity in vivo (Sniecikowska et al., 2019).

Chemistry

  • Transfer Hydrogenation Reactions : Quinazoline-based ruthenium complexes, synthesized from similar compounds, have been used in efficient transfer hydrogenation reactions, achieving high conversions and turnover frequency values (Karabuğa et al., 2015).

  • MAO-B Inhibitors : Derivatives of benzyl-dimethyl-silyl-methanamine, structurally related to [4-Fluoro-2-(propoxymethyl)phenyl]methanamine, have been identified as potent and selective inhibitors of MAO-B, suggesting their potential as anti-Parkinsonian agents (Danzin et al., 1989).

  • Polyamide Synthesis : A diamine containing similar structural elements has been used in the synthesis of novel poly(keto ether ether amide)s. These polymers show high thermal stability and enhanced solubility, suggesting applications in advanced materials (Sabbaghian et al., 2015).

Imaging and Sensing

  • Serotonin Transporter Imaging : Compounds with structural similarities have been tested as serotonin transporter (SERT) imaging agents. They show high binding affinities to SERT and potential for brain mapping in positron emission computed tomography imaging (Parhi et al., 2007).

  • Fluorescence-Based Sensing : 2,5-Diphenyloxazoles with structural similarities have been developed as fluorescent solvatochromic dyes, showing strong solvent-dependent fluorescence suitable for ultrasensitive molecular probes in biological studies (Diwu et al., 1997).

properties

IUPAC Name

[4-fluoro-2-(propoxymethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-2-5-14-8-10-6-11(12)4-3-9(10)7-13/h3-4,6H,2,5,7-8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOAWAKIDJVJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=CC(=C1)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Fluoro-2-(propoxymethyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.